1-benzyl-3-methyl-1H-pyrazol-5-amine

Description

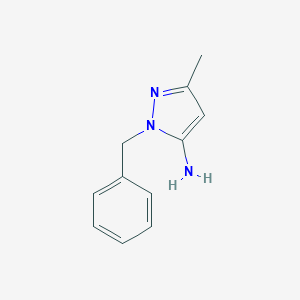

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-7-11(12)14(13-9)8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHZMJSDCJXWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354335 | |

| Record name | 1-benzyl-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134-82-3 | |

| Record name | 1-benzyl-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Benzyl 3 Methyl 1h Pyrazol 5 Amine and Its Analogs

Strategic Approaches to the Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is a cornerstone of the synthesis of 1-benzyl-3-methyl-1H-pyrazol-5-amine and its derivatives. Two primary strategies, cyclization reactions and one-pot multicomponent sequences, have proven to be highly effective.

Cyclization Reactions Involving Hydrazines and 1,3-Diketones/β-Ketonitriles

A well-established and versatile method for the synthesis of 5-aminopyrazoles involves the condensation of a hydrazine (B178648) derivative with a β-ketonitrile beilstein-journals.orgnih.gov. In the context of this compound, this approach utilizes benzylhydrazine (B1204620) and acetoacetonitrile (3-oxobutanenitrile).

The reaction mechanism proceeds through an initial nucleophilic attack of the benzylhydrazine on the carbonyl group of the β-ketonitrile, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, followed by tautomerization to yield the aromatic 5-aminopyrazole ring beilstein-journals.org. This method offers a straightforward and efficient route to the desired pyrazole core.

Table 1: Examples of Pyrazole Synthesis via Hydrazine Cyclization

| Hydrazine Reactant | β-Dicarbonyl/β-Ketonitrile Reactant | Resulting Pyrazole Derivative | Reference |

| Benzylhydrazine | Acetoacetonitrile | This compound | beilstein-journals.org |

| Phenylhydrazine | Ethyl acetoacetate | 3-methyl-1-phenyl-1H-pyrazol-5-ol | researchgate.net |

One-Pot Multicomponent Reaction Sequences

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation nih.gov. The synthesis of pyrazole derivatives, including analogs of this compound, can be effectively achieved through such strategies.

These reactions typically involve the combination of three or more starting materials in a single reaction vessel, leading to the formation of the target molecule in a sequential or domino fashion. For instance, a one-pot synthesis could involve the reaction of an aldehyde, malononitrile, a β-ketoester, and a hydrazine, often in the presence of a catalyst, to rapidly assemble highly functionalized pyrazole systems nih.gov. A plausible one-pot approach to an analog of the target compound could involve benzylhydrazine, ethyl acetoacetate, and an appropriate third component to build the desired substituted pyrazole framework.

Regioselective N-Alkylation and N-Arylation Strategies at the Pyrazole Nitrogen

The introduction of substituents at the nitrogen atoms of the pyrazole ring is a critical step in the synthesis of this compound and its analogs. Regioselectivity is a key challenge in these transformations, as pyrazoles possess two potentially reactive nitrogen atoms.

Introduction of the 1-Benzyl Moiety

The benzyl (B1604629) group at the N1 position of the pyrazole ring can be introduced either by starting with benzylhydrazine as the precursor in the ring formation step or by direct N-alkylation of a pre-formed 3-methyl-1H-pyrazol-5-amine.

Direct N-benzylation is a common and effective strategy. This typically involves the reaction of 3-methyl-1H-pyrazol-5-amine with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the alkylation. For instance, the use of potassium carbonate in a suitable solvent like acetonitrile has been shown to be effective for the N-alkylation of pyrazole derivatives.

Table 2: Conditions for N-Benzylation of Pyrazole Derivatives

| Pyrazole Substrate | Benzylating Agent | Base | Solvent | Outcome | Reference |

| Ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate | Benzyl chloride | K₂CO₃ | Acetonitrile | Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate | nih.gov |

Palladium-Catalyzed C-N Bond Formation for N-Arylation

For the synthesis of N-aryl analogs of this compound, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods. This reaction enables the formation of a C-N bond between the pyrazole nitrogen and an aryl halide or triflate.

This methodology offers a broad substrate scope, allowing for the introduction of a wide variety of substituted aryl groups at the pyrazole nitrogen. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is often crucial for achieving high yields and good regioselectivity. This approach provides a versatile route to a library of N-arylated pyrazole derivatives.

Functionalization of the Pyrazole Ring

Further diversification of the this compound scaffold can be achieved through functionalization of the pyrazole ring itself. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution reactions.

A notable example of pyrazole ring functionalization is halogenation. The reaction of 3-aryl-1H-pyrazol-5-amines with halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) can lead to the selective introduction of a halogen atom at the C4 position of the pyrazole ring beilstein-archives.org. This transformation provides a valuable handle for further synthetic modifications, such as cross-coupling reactions, to introduce additional complexity into the molecule. Other electrophilic substitution reactions, such as nitration and acylation, can also be envisioned to further functionalize the pyrazole core, leading to a wide array of novel derivatives.

Strategies for Modifying the Methyl Substituent at Position 3

The methyl group at the C-3 position of the pyrazole ring, while seemingly simple, offers a reactive handle for introducing further molecular complexity. Although the pyrazole ring itself is generally resistant to oxidation, its side chains can be chemically altered using various strategies. pharmajournal.net

Key transformations for the C-3 methyl group include:

Oxidation: The methyl group can be oxidized to a carboxylic acid. This transformation typically requires strong oxidizing agents, such as potassium permanganate, and provides a crucial functional group for further derivatization, such as amide or ester formation. pharmajournal.net

Condensation Reactions: The activated methyl group can undergo condensation with aldehydes, particularly aromatic aldehydes, to form styryl-type derivatives. This reaction expands the π-system of the molecule and is a common strategy in the synthesis of dyes and pharmacologically active compounds. researchgate.net

Halogenation: Radical halogenation, for instance using N-bromosuccinimide (NBS), can convert the methyl group into a halomethyl group (e.g., -CH₂Br). This newly installed functionality serves as a versatile electrophilic site for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of other groups.

Table 1: Methodologies for C-3 Methyl Group Modification

| Transformation | Reagents/Conditions | Resulting Functional Group |

| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

| Condensation | Aromatic Aldehyde (Ar-CHO), Base | Styryl (-CH=CH-Ar) |

| Halogenation | N-Bromosuccinimide (NBS), Radical Initiator | Bromomethyl (-CH₂Br) |

Approaches to C-4 Functionalization of 1H-Pyrazol-5-amines

The C-4 position of the pyrazole ring is electron-rich and thus highly susceptible to electrophilic substitution, making it a prime target for functionalization. pharmajournal.net

Halogenation: Direct C-H halogenation at the C-4 position is a highly efficient method for introducing halogens (Cl, Br, I). This reaction is commonly achieved using N-halosuccinimides (NCS, NBS, NIS) as inexpensive and safe halogenating agents, often at room temperature. beilstein-archives.orgresearchgate.net The reaction proceeds readily for 3-aryl-1H-pyrazol-5-amines and their N-sulfonyl derivatives, providing 4-halogenated pyrazoles in moderate to excellent yields. beilstein-archives.org

Formylation: The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl (-CHO) group onto electron-rich aromatic rings. organic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), to formylate the C-4 position of the pyrazole ring. researchgate.netscispace.comresearchgate.net The resulting 4-formylpyrazoles are valuable intermediates for synthesizing a variety of derivatives. scispace.comresearchgate.netrsc.org

Table 2: Key Reactions for C-4 Functionalization

| Reaction Type | Reagents/Conditions | Introduced Functional Group | Reference |

| Bromination | N-Bromosuccinimide (NBS), DMSO, rt | Bromo (-Br) | beilstein-archives.org |

| Chlorination | N-Chlorosuccinimide (NCS), DMSO, rt | Chloro (-Cl) | beilstein-archives.org |

| Iodination | N-Iodosuccinimide (NIS), DMSO, rt | Iodo (-I) | beilstein-archives.org |

| Formylation | POCl₃, DMF (Vilsmeier-Haack Reagent) | Formyl (-CHO) | scispace.comresearchgate.net |

Derivatization at the Amino Group (N-5 Position)

The exocyclic amino group at the C-5 position is a versatile nucleophilic center that can be readily modified through several synthetic routes. The substitution of this amino group is widely reported due to the versatility of this class of compounds in medicinal chemistry. mdpi.com

N-Alkylation via Reductive Amination: A highly effective method for N-alkylation involves a one-pot reductive amination. This process begins with the condensation of the 5-aminopyrazole with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) to yield the corresponding secondary or tertiary amine. researchgate.netnih.gov This strategy is noted for its operational simplicity and good yields. researchgate.net

N-Acylation: The primary amino group can be easily acylated to form amides. This is typically achieved by reacting the 5-aminopyrazole with acylating agents such as acyl chlorides or anhydrides. For example, treatment with substituted benzoyl chlorides yields the corresponding N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides. nih.govbeilstein-journals.org

Diazotization: The primary amino group can be converted into a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). scispace.com These diazonium salts are highly valuable synthetic intermediates. They can be readily converted into a variety of other functional groups through reactions such as Sandmeyer reactions (to introduce halogens or a cyano group) or can be used in coupling reactions. Halogenodediazoniation is a common strategy for constructing halogenated pyrazole skeletons. beilstein-archives.org

Reaction with Dithiazolium Chlorides: In a more specialized transformation, 1H-pyrazol-5-amines can react with reagents like 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt). This reaction primarily yields N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines, showcasing the nucleophilic reactivity of the C-5 amino group toward specialized electrophiles. nih.gov

Table 3: Methods for Derivatization at the C-5 Amino Group

| Transformation | Reagents/Conditions | Resulting Functional Group | Reference |

| Reductive Amination | Aldehyde/Ketone, then NaBH₄ | N-Alkyl Amine | researchgate.netnih.gov |

| N-Acylation | Acyl Chloride (e.g., Benzoyl Chloride) | N-Acyl Amide | nih.govbeilstein-journals.org |

| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium Salt (-N₂⁺Cl⁻) | beilstein-archives.orgscispace.com |

| Dithiazole Formation | 4,5-dichloro-1,2,3-dithiazolium chloride | N-dithiazolylidene amine | nih.gov |

Chemical Reactivity and Mechanistic Studies of 1 Benzyl 3 Methyl 1h Pyrazol 5 Amine

Nucleophilic and Electrophilic Reactivity of the 5-Aminopyrazole Moiety

5-Aminopyrazoles are polyfunctional compounds with three main nucleophilic centers: the exocyclic amino group (5-NH2), the N-1 position of the pyrazole (B372694) ring, and the C-4 position. nih.govnih.gov The general order of nucleophilic reactivity is considered to be 5-NH2 > 1-NH > 4-CH. nih.gov This differential reactivity allows for selective functionalization and the construction of diverse molecular architectures.

Reactivity at the Exocyclic Amino Group

The exocyclic amino group at the C-5 position is the most nucleophilic site in the 1-benzyl-3-methyl-1H-pyrazol-5-amine molecule. nih.gov This high reactivity allows it to readily participate in reactions with a variety of electrophiles.

Acylation: The amino group can be acylated using reagents such as acyl chlorides. For instance, reaction with 2-chloroacetyl chloride introduces an activated α-chloro-N-arylacetamide moiety, which can be a precursor for further cyclization reactions. rsc.org The acylation is a key step in the synthesis of various derivatives. rsc.orgscispace.com

Schiff Base Formation: The exocyclic amine can condense with aldehydes and ketones to form Schiff bases (imines). This reaction is a fundamental transformation in organic synthesis and provides a pathway to a wide range of heterocyclic compounds. chemrxiv.orgchemrxiv.orgnih.gov

Reaction with Isocyanates: 5-aminopyrazoles can react with isocyanates, such as ethoxycarbonyl isocyanate, to yield carbamate (B1207046) derivatives. These intermediates can then undergo cyclization to form fused heterocyclic systems like pyrazolo[1,5-a] nih.govrsc.orgfrontiersin.orgtriazines. nih.gov

C-4 Position Reactivity (Enaminic Attack)

The C-4 position of the 5-aminopyrazole ring is activated towards electrophilic substitution due to the electron-donating effect of the adjacent amino group, giving it enamine-like character. nih.govnih.gov

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org In the case of 5-aminopyrazoles, this reaction introduces a formyl group at the C-4 position. scispace.comresearchgate.net The Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), acts as the electrophile. wikipedia.org The resulting 4-formyl-5-aminopyrazole is a valuable intermediate for the synthesis of more complex heterocyclic systems. rsc.org

Condensation with Enaminones: The C-4 position can participate in condensation reactions with enaminones in the presence of an acid catalyst. This reaction involves an initial attack of the C-4 carbon on the enaminone, leading to the formation of an intermediate that subsequently cyclizes to yield fused systems like pyrazolo[3,4-b]pyridines. nih.gov

Ring Transformations and Rearrangement Reactions

The 5-aminopyrazole ring system can undergo various transformations, including ring-opening and cyclization reactions, to afford a diverse array of heterocyclic structures.

Oxidative Ring-Opening Reactions and Formation of Diazenylacrylonitriles

Under specific oxidative conditions, the pyrazole ring of 1H-pyrazol-5-amines can be opened to form 3-diazenylacrylonitrile derivatives. researchgate.net This transformation typically occurs under mild, transition-metal-free conditions. researchgate.net Computational studies suggest that the oxidation may proceed through the formation of a hydroxylamine (B1172632) intermediate, which then eliminates a water molecule to facilitate the ring-opening. researchgate.net The resulting azoalkenes are reactive intermediates that can participate in further reactions. researchgate.net

Formation of Fused Heterocyclic Systems

This compound is a key building block for the synthesis of various fused heterocyclic systems due to the presence of multiple reactive sites that can participate in cyclization and cycloaddition reactions. nih.govnih.gov

Pyrazolo[3,4-b]pyridines are an important class of fused heterocycles that can be synthesized from 5-aminopyrazoles through various strategies. nih.govmdpi.com

Reaction with 1,3-Dicarbonyl Compounds: A widely used method for the synthesis of pyrazolo[3,4-b]pyridines involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds in glacial acetic acid. mdpi.com The reaction proceeds through a cyclization involving the exocyclic amino group and the C-4 position of the pyrazole ring with the two carbonyl groups of the dicarbonyl compound. mdpi.com

Reaction with α,β-Unsaturated Ketones: The cyclization of 5-aminopyrazoles with α,β-unsaturated ketones, often catalyzed by agents like zirconium tetrachloride, also affords pyrazolo[3,4-b]pyridine derivatives. mdpi.com

Cascade Cyclization with Alkynyl Aldehydes: A cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes provides a route to functionalized pyrazolo[3,4-b]pyridines. nih.gov This reaction involves the activation of the carbon-carbon triple bond and can be directed to produce halogenated or non-halogenated products depending on the reaction conditions. nih.gov

Intramolecular Cyclization: Pyrazolo[3,4-b]pyridines can also be formed through intramolecular cyclization of appropriately substituted 5-aminopyrazoles. For instance, 5-(2-chloroacetylamino)pyrazoles can undergo a Vilsmeier reagent-mediated one-pot reaction that involves an intramolecular cyclization to form the fused pyrimidine (B1678525) ring, which is a structural isomer of the pyridine (B92270) ring. rsc.org

Table of Reaction Products and Intermediates

| Reactant | Reagent(s) | Product/Intermediate | Reaction Type |

|---|---|---|---|

| This compound | 2-chloroacetyl chloride | N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide | Acylation |

| This compound | Aldehyde/Ketone | Schiff Base | Condensation |

| This compound | POCl3/DMF (Vilsmeier Reagent) | 1-benzyl-5-amino-3-methyl-1H-pyrazole-4-carbaldehyde | Formylation |

| This compound | Oxidizing Agent | 3-diazenylacrylonitrile derivative | Oxidative Ring-Opening |

| This compound | 1,3-Dicarbonyl Compound | Pyrazolo[3,4-b]pyridine derivative | Condensation/Cyclization |

| This compound | α,β-Unsaturated Ketone/ZrCl4 | Pyrazolo[3,4-b]pyridine derivative | Cyclization |

| This compound | Alkynyl Aldehyde | Pyrazolo[3,4-b]pyridine derivative | Cascade Cyclization |

Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The fusion of a pyrazole ring with a pyrimidine moiety to form pyrazolo[1,5-a]pyrimidines is a common and significant transformation of 5-aminopyrazoles. These bicyclic systems are of considerable interest due to their structural analogy to purines, which imparts a wide range of biological activities. The synthesis of pyrazolo[1,5-a]pyrimidine derivatives from this compound can be achieved through several established synthetic routes, primarily involving condensation reactions with 1,3-dielectrophilic species.

One of the most prevalent methods involves the reaction of the 5-aminopyrazole with β-dicarbonyl compounds such as acetylacetone, ethyl acetoacetate, and diethyl malonate. The reaction mechanism is believed to proceed via an initial condensation of the exocyclic amino group with one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine core. The regioselectivity of this reaction is generally high, with the exocyclic amino group of the 5-aminopyrazole acting as the primary nucleophile.

In a typical reaction, this compound would be refluxed with a β-dicarbonyl compound in a suitable solvent, often with an acid or base catalyst to facilitate the condensation and cyclization steps. For instance, the reaction with diethyl malonate in the presence of a base like sodium ethoxide would lead to the formation of a dihydroxy-pyrazolo[1,5-a]pyrimidine derivative. This intermediate can then be further functionalized, for example, by chlorination with phosphorus oxychloride, to introduce reactive chloro groups at the 5- and 7-positions of the pyrimidine ring. These chloro-derivatives are valuable intermediates for the synthesis of a diverse library of substituted pyrazolo[1,5-a]pyrimidines through nucleophilic substitution reactions.

Multicomponent reactions have also been employed for the efficient one-pot synthesis of pyrazolo[1,5-a]pyrimidines. These reactions often involve the condensation of a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound. The versatility of these methods allows for the introduction of a variety of substituents onto the resulting heterocyclic framework.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives from 5-Aminopyrazoles

| Reagent | Conditions | Product Type |

| Diethyl malonate | Base (e.g., Sodium Ethoxide), Reflux | Dihydroxy-pyrazolo[1,5-a]pyrimidine |

| β-Ketoesters | Acid or Base catalyst, Reflux | Substituted pyrazolo[1,5-a]pyrimidinones |

| Enaminones | Acetic acid, Reflux | Substituted pyrazolo[1,5-a]pyrimidines |

Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles

The synthesis of pyrazole rings fused with five-membered sulfur- and nitrogen-containing heterocycles, such as isothiazole (B42339) and thiazole, opens avenues to novel chemical entities with unique properties.

Pyrazolo[3,4-c]isothiazoles: The construction of the pyrazolo[3,4-c]isothiazole ring system from this compound would likely involve the introduction of a sulfur atom and an adjacent nitrogen atom at the C4 and C5 positions of the pyrazole ring. A potential synthetic strategy could involve the reaction of the 4-lithiated derivative of the aminopyrazole with a sulfur transfer reagent, followed by cyclization. Another approach could be the reaction of a 4-formyl-5-aminopyrazole derivative with a source of sulfur and ammonia. However, specific literature detailing the direct synthesis of pyrazolo[3,4-c]isothiazoles from 5-aminopyrazoles is not abundant. A reverse transformation, the conversion of isothiazoles to pyrazoles upon treatment with hydrazine (B178648), has been reported, which underscores the thermodynamic stability of the pyrazole ring. nih.gov

Pyrazolo[3,4-d]thiazoles: The synthesis of pyrazolo[3,4-d]thiazoles from this compound is more established. A common approach involves the reaction of a 5-amino-4-cyanopyrazole with a source of sulfur, such as hydrogen sulfide, to form a thioamide, which can then be cyclized. Alternatively, a two-step synthesis of substituted dihydro-1H-pyrazolo[3,4-d]thiazoles from 4-thiazolidinones has been described. This method involves the condensation of 5-dimethylaminomethylene-3-methylthiazolidine-4-thiones with hydrazine derivatives. This suggests a potential, albeit multi-step, pathway from a suitably functionalized this compound.

Oxidative and Reductive Transformations

This compound can undergo oxidative dehydrogenative coupling reactions to form azo compounds, which are molecules containing the -N=N- functional group. These reactions typically involve the use of an oxidizing agent and a catalyst. For instance, a copper-catalyzed oxidative coupling of pyrazol-5-amines has been developed for the selective synthesis of azopyrrole derivatives. beilstein-journals.org In this process, it is proposed that a copper(II) catalyst, generated in situ, oxidizes the arylamino group into an arylamino radical cation via a single-electron transfer (SET) process. This is followed by intermolecular coupling and further oxidation to yield the aromatic azo product. beilstein-journals.org

Another strategy involves the use of iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant. beilstein-journals.org This reaction can lead to the formation of iodo-substituted azopyrroles, simultaneously installing C-I and N-N bonds through intermolecular iodination and oxidation. beilstein-journals.org The reaction conditions for these transformations are generally mild, making them attractive for the synthesis of functionalized heteroaromatic azo compounds. beilstein-journals.org

The formation of azo compounds can also be achieved through diazotization of the amino group of the pyrazole, followed by coupling with a suitable aromatic or heterocyclic compound. For example, 1H-4-ethoxycarbonyl-3-methyl-pyrazol-5-yl-diazonium chloride, generated in situ, can be coupled with phenols and phenolic derivatives to afford the corresponding 1H-4-ethoxycarbonyl-3-methyl-5-arylazo-pyrazoles.

Table 2: Examples of Oxidative Coupling and Azo Compound Formation from Pyrazol-5-amines

| Reagents | Product Type |

| CuI, TBHP | Azopyrroles |

| I₂, TBHP | Iodo-substituted azopyrroles |

| NaNO₂, HCl, then Phenol | Arylazo-pyrazoles |

The reduction of pyrazole derivatives can target different parts of the molecule, including substituents, the pyrazole ring itself, or in the case of this compound, the benzyl (B1604629) group.

Catalytic hydrogenation is a common method for the reduction of various functional groups. For instance, a nitro group on a pyrazole ring can be reduced to an amino group using catalytic hydrogenation over a palladium catalyst. nih.gov This method is generally efficient and proceeds under mild conditions. It is plausible that derivatives of this compound containing reducible functional groups could be selectively reduced using this technique.

The pyrazole ring itself is generally aromatic and thus resistant to reduction. However, under forcing conditions, such as high-pressure catalytic hydrogenation, the pyrazole ring can be reduced to pyrazoline and subsequently to a pyrazolidine.

The N-benzyl group can be removed through hydrogenolysis. This reaction is typically carried out using a palladium catalyst and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. This debenzylation is a useful synthetic strategy for the preparation of N-unsubstituted pyrazole derivatives.

While sodium borohydride (B1222165) (NaBH₄) is a common reducing agent for aldehydes and ketones, it is generally not reactive enough to reduce the amino group or the aromatic pyrazole ring. However, it can be used for the reduction of other functional groups that may be present in derivatives of this compound.

Acid-Base Properties and Tautomerism of 1H-Pyrazol-5-amines

The 1H-pyrazol-5-amine scaffold, as present in this compound, exhibits interesting acid-base properties and can exist in different tautomeric forms. The pyrazole ring contains both a pyridine-like nitrogen atom (N2) and a pyrrole-like nitrogen atom (N1). The pyridine-like nitrogen is basic and can be protonated, while the pyrrole-like nitrogen is part of the aromatic system and is generally not basic. The exocyclic amino group at the 5-position is also basic.

Tautomerism is a significant feature of pyrazole chemistry. For 1H-pyrazol-5-amines, several tautomeric forms are possible, including the amino form and the imino form. The equilibrium between these tautomers can be influenced by factors such as the nature of the substituents on the pyrazole ring and the solvent. In the case of this compound, the presence of the benzyl group at the N1 position restricts the tautomerism involving the N1 proton. However, tautomerism involving the exocyclic amino group and the C4-C5 bond is still possible.

Coordination Chemistry of 1 Benzyl 3 Methyl 1h Pyrazol 5 Amine As a Ligand

Ligand Design Principles for Pyrazole-Amine Derivatives

The design of ligands based on pyrazole-amine scaffolds is guided by the ability to tune their electronic and steric properties to achieve desired coordination characteristics. Pyrazole-amine derivatives are advantageous frameworks that can serve as effective ligands for various receptors and enzymes. mdpi.com The presence of both a pyrazole (B372694) ring and an amine group allows for versatile coordination behavior.

Key design principles for these ligands include:

Substitution on the Pyrazole Ring: The substituents on the pyrazole ring, such as the methyl group at the 3-position and the benzyl (B1604629) group at the 1-position in 1-benzyl-3-methyl-1H-pyrazol-5-amine, significantly influence the ligand's steric hindrance and the electron density on the coordinating nitrogen atoms. These modifications can impact the stability and geometry of the resulting metal complexes.

Nature of the Amine Group: The amine group at the 5-position provides an additional coordination site, enabling the ligand to act as a bidentate or bridging ligand. The basicity of the amine can be modulated through substitution, which in turn affects its coordination strength.

The synthesis of such ligands often involves multi-step reactions, starting from readily available precursors. mdpi.com For instance, the synthesis of pyrazole derivatives can be achieved through the condensation of β-diketones with hydrazine (B178648) derivatives. mdpi.com Subsequent functionalization allows for the introduction of the desired amine and other substituent groups.

Formation of Metal Complexes with Transition Metals

The rich coordination chemistry of this compound and related pyrazole-amine derivatives stems from their ability to form stable complexes with a variety of transition metals. The nitrogen atoms of the pyrazole ring and the exocyclic amine group are the primary coordination sites.

Pyrazole-amine ligands can form both mononuclear and polynuclear complexes depending on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

Mononuclear Complexes: In the presence of a single metal center, this compound can act as a bidentate ligand, chelating to the metal through the N2 atom of the pyrazole ring and the nitrogen atom of the amine group. This chelation forms a stable five-membered ring, enhancing the complex's stability. Several mononuclear complexes of pyrazole-acetamide ligands with Cd(II) and Cu(II) have been synthesized and characterized. nih.gov

Polynuclear Complexes: The pyrazole ring is well-known for its ability to act as a bridging ligand between two or more metal centers. The N1 and N2 atoms of the pyrazole ring can coordinate to different metal ions, leading to the formation of dinuclear or polynuclear structures. While the benzyl group at the N1 position in this compound may sterically hinder the formation of some polynuclear structures, bridging through other modes is still possible.

The versatility of this compound as a ligand is evident in its various possible coordination modes. The most common mode is bidentate chelation, as mentioned above. However, monodentate coordination through either the pyrazole N2 atom or the amine nitrogen is also possible, particularly if steric hindrance prevents chelation.

Spectroscopic Characterization of Metal-Ligand Interactions

A suite of spectroscopic techniques is employed to characterize the formation and structure of metal complexes with this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination of the ligand to the metal ion. Upon complexation, shifts in the vibrational frequencies of the N-H and C=N bonds are typically observed. For example, a shift in the N-H stretching frequency of the amine group can indicate its involvement in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide valuable information about the structure of the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation can confirm the binding of the metal.

UV-Visible Spectroscopy: The electronic absorption spectra of the metal complexes can provide insights into the d-d transitions of the metal ion and charge transfer bands between the metal and the ligand. These spectra are useful for determining the coordination geometry of the metal center.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and to confirm their stoichiometry.

The table below summarizes typical spectroscopic data for a related pyrazole-based ligand and its metal complex.

| Spectroscopic Technique | Ligand (BIPPHQ) | Metal Complex | Reference |

|---|---|---|---|

| IR (cm⁻¹) | ν(NH): 3425 | Shifts in key bands upon coordination | orientjchem.orgresearchgate.net |

| ¹H NMR (δ, ppm) | Multiplets for Ar-H: 7.29-7.87, Singlet for NH: 6.09 | Broadening or shifting of signals near coordination sites | orientjchem.orgresearchgate.net |

| ¹³C NMR (δ, ppm) | Ar-C: 113.7-148.8 | Shifts in carbon signals adjacent to coordinating atoms | orientjchem.org |

| Mass (m/z) | [M+1]⁺: 275 | Peak corresponding to the complex ion | orientjchem.orgresearchgate.net |

Applications of Metal Complexes in Catalysis and Materials Science (e.g., OLEDs)

Metal complexes derived from pyrazole-amine ligands, including this compound, have shown significant potential in various applications.

Catalysis: The ability of these complexes to activate small molecules has led to their use as catalysts in a range of organic transformations. The tunability of the ligand's steric and electronic properties allows for the optimization of catalytic activity and selectivity. Pyrazole-containing ligands have been used in the synthesis of catalysts for various chemical reactions. chemscene.com

Materials Science: The unique photophysical properties of some metal complexes of pyrazole derivatives make them attractive for applications in materials science. For instance, their potential use in Organic Light-Emitting Diodes (OLEDs) is an area of active research. The luminescent properties of these complexes can be tuned by modifying the ligand structure and the choice of the metal ion.

The development of novel pyrazole-based compounds and their metal complexes continues to be a vibrant area of research, with the potential for new discoveries and applications in diverse scientific fields.

Biological Activities and Medicinal Chemistry Applications of 1 Benzyl 3 Methyl 1h Pyrazol 5 Amine Derivatives

Anti-Cancer and Anti-Proliferative Activities

Derivatives of 1-benzyl-3-methyl-1H-pyrazol-5-amine have emerged as promising candidates in oncology research, exhibiting potent activities against various cancer cell lines. dntb.gov.uaresearchgate.net Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and the modulation of critical cellular signaling pathways.

The 5-aminopyrazole core is a recognized scaffold for the development of kinase inhibitors. mdpi.com Specific derivatives have shown inhibitory activity against several kinases implicated in cancer progression.

Bruton's Tyrosine Kinase (BTK): BTK is a crucial regulator of B-cell proliferation and survival. nih.gov Derivatives such as pyrazolopyrimidines have been designed as potent BTK inhibitors for the treatment of B-cell malignancies like mantle cell lymphoma. mdpi.com The kinase activity of BTK is instrumental in disrupting the negative feedback loop between the tumor suppressor p53 and its negative regulator, MDM2. nih.gov

p53-MDM2 Interaction: The protein MDM2 is a negative regulator of the p53 tumor suppressor. mdpi.com In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and inhibiting its tumor-suppressing function. mdpi.com The expression of BTK can induce phosphorylation of p53 and disrupt the inhibitory effects of MDM2, thereby activating p53's functions. nih.gov Blocking the p53-MDM2 interaction is a key strategy for inhibiting tumor growth. mdpi.com

p38MAPK: Certain 5-aminopyrazole derivatives have been identified as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular responses to stress and inflammation, and a target in cancer therapy. mdpi.com

Beyond direct kinase inhibition, these compounds can influence broader cellular pathways that are fundamental to cancer cell survival and growth.

mTORC1 Pathway: The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism and is often dysregulated in cancer. nih.gov Studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, a related derivative class, have shown that select compounds can reduce mTORC1 activity. nih.govnih.gov

Autophagy: Autophagy is a cellular process for degrading and recycling cellular components, which can either suppress tumors or promote cancer cell survival depending on the context. nih.gov Certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been identified as a new class of autophagy modulators. nih.govacs.org These compounds were found to reduce mTORC1 activity and increase autophagy at a basal level, while also disrupting the autophagic flux under starvation conditions. nih.govnih.gov This dual action presents a potentially novel mechanism for anticancer activity. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. Research has shown that modifications to different parts of the molecule can significantly impact its biological activity. edgccjournal.org

For instance, in the N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide series, modifications to the benzamide ring were explored. It was found that introducing a primary amide at the meta position retained activity, suggesting this position is amenable to structural changes. nih.gov Further substitution of the amide, such as with a methyl amide, slightly improved anticancer activity compared to the primary amide. nih.gov Similarly, converting the 1-benzyl group of a related indazole derivative to hydrogen was found to significantly reduce its activity, indicating the importance of an aromatic ring at this position. nih.gov

| Compound Series | Modification | Effect on Anti-Cancer Activity | Reference |

|---|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Primary amide at meta-position of benzamide ring | Activity retained | nih.gov |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Methyl amide at meta-position of benzamide ring | Slight improvement in activity | nih.gov |

| 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) | Conversion of 1-benzyl group to hydrogen | Significantly reduced activity | nih.gov |

Antimicrobial Applications (Antibacterial, Antifungal, Antituberculosis)

The pyrazole (B372694) scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Derivatives of this compound have demonstrated a broad spectrum of activity against various pathogens.

Antibacterial and Antifungal Activity: A series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and screened for their activity against Gram-positive and Gram-negative bacteria, as well as several fungal strains. nih.gov Certain compounds within this series showed potent antimicrobial activities. nih.gov The O-benzyl substituent is often noted for its role in increasing the antimicrobial activity of heterocyclic compounds. mdpi.com

Antituberculosis Activity: Tuberculosis remains a major global health threat, and new therapeutic agents are urgently needed. Benzimidazole derivatives containing a pyrazole nucleus have been investigated for their antitubercular properties against M. tuberculosis strains, with some compounds showing good activity.

| Compound Series | Target Organisms | Activity Level | Reference |

|---|---|---|---|

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides | Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), Fungi (e.g., Aspergillus flavus) | Potent activity observed for specific derivatives (9d, 9g, 9h) | nih.gov |

| Benzimidazole-pyrazole hybrids | M. tuberculosis H37RV strain | Mild to good activity | |

| Benzimidazole–pyrazole hybrids | E. coli, P. aeruginosa, S. aureus, C. albicans, A. niger | Good activity for specific derivatives | nih.gov |

Anti-inflammatory and Analgesic Potential

The pyrazole ring is a core component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. nih.govrjpbr.com This has spurred research into novel pyrazole derivatives for their anti-inflammatory and pain-relieving properties.

A series of 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives were synthesized and evaluated for in vivo analgesic and anti-inflammatory activity. researchgate.net Several compounds from this series exhibited potent effects when compared to reference drugs like aspirin and indomethacin. researchgate.net Similarly, various 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides have demonstrated good anti-inflammatory activity in carrageenan-induced rat paw edema models with low toxicity. nih.gov SAR studies have indicated that for 4-aminopyrazoles, the presence of a phenyl fragment at position 5 is beneficial for anti-inflammatory activity. mdpi.com

Enzyme Inhibition Beyond Kinases (e.g., COX, DNA gyrase, α-glucosidase, α-amylase)

The therapeutic potential of these pyrazole derivatives extends to the inhibition of various other enzymes that are important drug targets.

DNA Gyrase: Bacterial DNA gyrase is an essential enzyme for DNA replication and a validated target for antibacterial drugs. A series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were designed as potential DNA gyrase inhibitors. nih.gov One compound in particular, 3k, was shown to strongly inhibit Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov

α-glucosidase and α-amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. researchgate.netmdpi.com Pyrazole derivatives have been shown to be effective inhibitors of α-glucosidase. researchgate.net Studies on other heterocyclic compounds have demonstrated significant inhibitory activity against both α-amylase and α-glucosidase, suggesting that the pyrazole scaffold holds similar promise. nih.govresearchgate.net

| Enzyme Target | Compound Series/Derivative | Inhibitory Activity (IC50) | Therapeutic Application | Reference |

|---|---|---|---|---|

| DNA Gyrase (S. aureus) | N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k) | 0.15 µg/mL | Antibacterial | nih.gov |

| DNA Gyrase (B. subtilis) | N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k) | 0.25 µg/mL | Antibacterial | nih.gov |

| α-glucosidase | Pyrazole derivatives | Potent inhibition reported | Antidiabetic | researchgate.net |

| α-amylase | 5-amino-nicotinic acid derivatives | 12.17 - 37.33 µg/mL | Antidiabetic | nih.gov |

Other Therapeutic Applications (e.g., Antiviral, Antidiabetic, Anti-Alzheimer, Antioxidant)

The versatile scaffold of pyrazole, particularly substituted aminopyrazoles, has been a focal point of research for various therapeutic applications beyond the commonly cited areas. The inherent structural features of these compounds allow for diverse biological interactions, leading to potential treatments for viral infections, diabetes, neurodegenerative diseases like Alzheimer's, and conditions exacerbated by oxidative stress.

Antiviral Activity

Pyrazole derivatives have been investigated for their potential antiviral properties. nih.govfrontiersin.org The core pyrazole structure serves as a valuable pharmacophore in the design of molecules that can interfere with viral replication and proliferation. For instance, 1,5-diarylpyrazole derivatives have been identified as non-nucleoside inhibitors of the HIV-1 reverse transcriptase enzyme, a critical component in the life cycle of the virus. nih.gov

Antidiabetic Potential

The management of diabetes mellitus is a significant area where pyrazole derivatives have shown considerable promise. innspub.net These compounds can exert their antidiabetic effects through various mechanisms of action. researchgate.net Research has shown that certain pyrazole derivatives can act as inhibitors of key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. frontiersin.orgnih.gov By inhibiting these enzymes, the breakdown of complex carbohydrates into glucose is slowed, leading to better glycemic control.

For example, studies on acyl pyrazole sulfonamides have identified compounds with potent α-glucosidase inhibitory activity, with some derivatives showing significantly lower IC50 values than the standard drug, acarbose. frontiersin.org Molecular docking studies suggest that the pyrazole and sulfonamide moieties are crucial for interacting with the active site of the enzyme. frontiersin.org Other pyrazole-based compounds have been investigated as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose metabolism and insulin sensitivity. nih.gov

Table 1: Selected Pyrazole Derivatives with Antidiabetic Activity

| Compound Type | Target Enzyme/Receptor | Observed Activity (IC50) | Reference |

|---|---|---|---|

| Acyl Pyrazole Sulfonamides | α-Glucosidase | 1.13 ± 0.06 µM to 28.27 µM | frontiersin.org |

| Pyrazole-3-one with sulfonamide | Not specified (in vivo) | Potent hypoglycemic activity | nih.gov |

| Pyrazole derivatives (Pyz-1, Pyz-2) | α-Glucosidase | 75.62 ± 0.56 µM, 95.85 ± 0.92 µM | nih.gov |

| Pyrazole derivatives (Pyz-1, Pyz-2) | α-Amylase | 119.3 ± 0.75 µM, 120.2 ± 0.68 µM | nih.gov |

Anti-Alzheimer's Disease Activity

Alzheimer's disease (AD) is a progressive neurodegenerative disorder where the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy. Pyrazole and pyrazoline derivatives have emerged as promising candidates for the development of anti-Alzheimer's agents. researchgate.netnih.govrsc.org These compounds can effectively inhibit both AChE and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.net

Numerous synthesized pyrazole-based Schiff bases and other derivatives have been evaluated for their AChE inhibitory effects. mdpi.com Some compounds have demonstrated inhibitory activity comparable to or even exceeding that of the standard drug, donepezil. nih.govmdpi.com Molecular docking studies have revealed that these compounds can establish crucial interactions, such as π–π stacking with key amino acid residues like tryptophan (Trp 286) and tyrosine (Tyr 341) within the active site of the AChE enzyme. nih.govrsc.org Beyond enzyme inhibition, some pyrazole derivatives also exhibit neuroprotective benefits by reducing the formation of amyloid-beta plaques and protecting neurons from oxidative stress, both of which are key pathological hallmarks of AD. researchgate.net

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Pyrazole derivatives have demonstrated significant antioxidant and radical scavenging capabilities. nih.govmdpi.comnih.gov The antioxidant potential of these compounds is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging test. nih.govmdpi.com

Specifically, research on N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide, a compound structurally related to this compound, has highlighted its interesting antioxidant power, particularly in ferrous ion chelating and hydroxyl radical scavenging activities. researchgate.net Similarly, other sulfur-containing derivatives of pyrazol-3-ones have shown high antioxidant activity, attributed in part to the presence of a hydroxyl group in the pyrazolone (B3327878) cycle. researchgate.net These findings underscore the potential of pyrazole-based compounds to act as protective agents against oxidative damage. researchgate.netresearchgate.net

Development of Pyrazole-Based Drugs and Clinical Relevance

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.gov This designation stems from its versatile chemical nature and its presence in a wide array of biologically active molecules, including numerous commercially successful pharmaceuticals. mdpi.comresearchgate.net The five-membered aromatic ring with two adjacent nitrogen atoms provides a stable and synthetically accessible framework that can be readily functionalized to modulate pharmacological activity and pharmacokinetic properties. nih.gov

The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in modern drug design. nih.gov Over the past few decades, the U.S. Food and Drug Administration (FDA) has approved a significant number of drugs containing a pyrazole moiety for a broad spectrum of clinical conditions. nih.gov As of 2022, there were over 50 synthetic medicines containing a pyrazole core on the market globally. nih.gov

The clinical relevance of pyrazole-based drugs is extensive, covering therapeutic areas such as inflammation, pain management, cancer, neurological disorders, and infectious diseases. mdpi.com Many pyrazole-containing anticancer drugs function as kinase inhibitors, a major class of targeted cancer therapies. nih.gov

Table 2: Examples of Marketed Drugs Containing a Pyrazole Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action / Target |

|---|---|---|

| Celecoxib | Anti-inflammatory, Analgesic | Selective COX-2 Inhibitor |

| Sildenafil | Erectile Dysfunction | PDE5 Inhibitor |

| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid Receptor 1 (CB1) Antagonist |

| Crizotinib | Anticancer | ALK and ROS1 Kinase Inhibitor |

| Zanubrutinib | Anticancer | Bruton's Tyrosine Kinase (BTK) Inhibitor nih.gov |

| Baricitinib | Rheumatoid Arthritis, Alopecia | Janus Kinase (JAK) Inhibitor nih.gov |

| Erdafitinib | Anticancer | FGF Receptor Kinase Inhibitor nih.gov |

| Pirtobrutinib | Anticancer | Bruton's Tyrosine Kinase (BTK) Inhibitor mdpi.com |

The continued interest in this scaffold is evidenced by the large number of pyrazole derivatives currently in various stages of preclinical and clinical development. nih.govresearchgate.net The ability of the pyrazole core to serve as a bioisosteric replacement for other rings, its capacity for hydrogen bonding, and its role in directing the spatial orientation of substituents make it an invaluable tool for drug designers. nih.gov The successful translation of numerous pyrazole-containing compounds from laboratory synthesis to clinical use confirms the enduring importance and therapeutic potential of this heterocyclic system in the ongoing search for novel and effective medicines. nih.govrsc.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of heterocyclic compounds, including pyrazole (B372694) derivatives. researchgate.neteurjchem.com DFT calculations offer a balance between computational cost and accuracy, providing reliable predictions of molecular geometries, electronic structures, and reaction mechanisms. mdpi.comwindows.net

Electronic Structure Analysis (Frontier Molecular Orbitals, Natural Bonding Orbitals)

The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical behavior. pearson.comwikipedia.org The HOMO is the orbital through which a molecule donates electrons, defining its nucleophilicity, while the LUMO is the orbital through which it accepts electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.orgresearchgate.net

For pyrazole derivatives, DFT calculations have been employed to determine these electronic properties. biointerfaceresearch.com The presence of an electron-donating amino group at the C5 position, along with the π-systems of the pyrazole and benzyl (B1604629) rings, is expected to significantly influence the energy and localization of the frontier orbitals in 1-benzyl-3-methyl-1H-pyrazol-5-amine. The amino group generally raises the energy of the HOMO, enhancing the molecule's electron-donating capacity. researchgate.net

Natural Bonding Orbital (NBO) analysis is another computational technique used to study charge transfer, electron delocalization, and intramolecular interactions within molecules like pyrazole derivatives. windows.netbiointerfaceresearch.com This analysis provides a detailed picture of the bonding and electronic distribution, complementing the insights gained from FMO theory.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one | -5.276 | -1.791 | 3.485 | researchgate.net |

| Pyrido[2,3-d]pyrimidine Indole Derivative | -5.918 | -2.313 | 3.605 | researchgate.net |

Conformational Analysis and Tautomeric Preferences

Pyrazoles substituted at the 3 and 5 positions are subject to prototropic tautomerism, which involves a 1,2-hydrogen shift between the two adjacent nitrogen atoms of the pyrazole ring. mdpi.com For 3(5)-aminopyrazoles, this results in an equilibrium between the 3-amino and 5-amino forms. mdpi.comresearchgate.net

Theoretical investigations using DFT have been instrumental in determining the relative stabilities of these tautomers. mdpi.commdpi.com Studies on the parent 3(5)-aminopyrazole have consistently shown that the 3-aminopyrazole (B16455) (3AP) tautomer is more stable than the 5-aminopyrazole (5AP) form. mdpi.comresearchgate.net This preference is generally attributed to the electronic effects of the π-electron donating amino group. mdpi.com Further DFT studies on 3,5-disubstituted pyrazoles revealed that combinations of an alkyl group (like methyl) with a phenyl or benzyl group favor the tautomer where the pyrazole N-H is adjacent to the alkyl-substituted carbon. mdpi.com Based on these findings, it is computationally predicted that this compound is the more stable tautomer compared to 1-benzyl-5-methyl-1H-pyrazol-3-amine.

Conformational analysis focuses on the spatial arrangement of atoms, particularly the rotation around single bonds. For this compound, a key conformational feature is the rotation of the benzyl group around the C-N bond. researchgate.net This rotation can lead to different conformers, and although the energy barrier for this rotation is typically low, it can influence crystal packing and interactions with biological targets. nih.gov

Investigation of Reaction Mechanisms and Transition States

DFT calculations are a powerful method for elucidating the intricate details of chemical reaction mechanisms, including the identification of intermediates and transition states. tandfonline.com This approach has been applied to understand the synthesis of various pyrazole derivatives. nih.govnih.gov For instance, in the iodine-mediated three-component reaction to construct multi-substituted aminopyrazoles, DFT calculations were used to explore the potential mechanism of the cyclization process. tandfonline.comresearchgate.net

By mapping the potential energy surface of a reaction, researchers can calculate the activation energies associated with different pathways, thereby predicting the most likely mechanism. These theoretical studies can validate or refine proposed mechanisms based on experimental observations and provide a molecular-level understanding of how bonds are formed and broken during the synthesis of the pyrazole core. tandfonline.com

Molecular Docking and Dynamics Simulations for Biological Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or enzyme. tojqi.netijper.org These methods are fundamental in drug discovery and medicinal chemistry for identifying potential drug candidates and understanding their mechanism of action. bohrium.com

Binding Affinity Predictions and Ligand-Receptor Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity, often expressed as a docking score in kcal/mol. ijper.orgnih.gov A lower (more negative) score generally indicates a stronger, more favorable interaction. Pyrazole derivatives have been extensively studied as potential inhibitors for a wide range of enzymes through molecular docking. nih.govmdpi.comnih.gov

Docking studies reveal the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π-alkyl interactions. ijper.orgnih.gov For example, docking of pyrazole-based compounds into the active site of cyclooxygenase-II (COX-II) showed binding affinities ranging from -6.7 to -10.7 kcal/mol, stabilized by hydrogen bonds and van der Waals forces with key amino acid residues. ijper.org Similarly, pyrazole derivatives have shown strong predicted binding affinities for targets like VEGFR, C-RAF, and CYP17. nih.gov The 3-aminopyrazole moiety is noted for its ability to form a hydrogen bond donor-acceptor-donor pattern, which can enhance its binding to receptors. tandfonline.comresearchgate.net These studies suggest that this compound has the structural features necessary for effective binding to various biological targets.

| Pyrazole Derivative Class | Enzyme Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| General Pyrazole Derivatives | VEGFR (PDB: 4AGD) | up to -9.2 | nih.gov |

| General Pyrazole Derivatives | C-RAF | up to -9.7 | nih.gov |

| General Pyrazole Derivatives | CYP17 | up to -10.4 | nih.gov |

| Designed Pyrazole Derivatives | COX-II (PDB: 1CX2) | -6.7 to -10.7 | ijper.org |

| Pyrazole-Carboxamides | hCA I & hCA II | High affinity observed | nih.gov |

Enzyme Inhibition Mechanisms at the Molecular Level

Computational simulations, when combined with experimental data like enzyme kinetics, provide a detailed picture of inhibition mechanisms. nih.gov For pyrazole-based inhibitors, these studies have helped to classify their mode of action.

For instance, kinetic assays on pyrazole-based inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) confirmed a competitive inhibition model, which was supported by docking studies showing key interactions within the enzyme's active site. nih.gov In another example, studies on pyrazole inhibition of Cytochrome P450 2E1 (CYP2E1) revealed a more complex mixed cooperative inhibition mechanism where the pyrazole binds at two different sites. nih.gov A related compound, 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid, is known to inhibit D-amino acid oxidase by binding to the enzyme's active site, preventing the oxidation of its natural substrates.

Molecular dynamics simulations can further refine the static picture from docking by simulating the movement of the ligand-protein complex over time, confirming the stability of binding poses and key interactions. nih.gov These computational approaches are invaluable for understanding how compounds like this compound could exert a biological effect by inhibiting specific enzymes.

Lack of Specific Research Hinders Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Despite the broad interest in pyrazole derivatives within medicinal chemistry, a thorough review of scientific literature reveals a significant gap in the computational and theoretical investigation of this compound, specifically concerning Quantitative Structure-Activity Relationship (QSAR) modeling.

QSAR studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activities. These models are instrumental in predicting the activity of new molecules, thereby optimizing the design and development of novel therapeutic agents. For many classes of pyrazole compounds, QSAR has been successfully applied to elucidate the structural requirements for various biological targets, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.

However, extensive searches of scholarly databases and scientific publications have yielded no specific QSAR studies focused on this compound or a series of its close analogs. The existing research on pyrazole derivatives is extensive but tends to focus on other substitution patterns on the pyrazole ring and at the amine group.

This absence of dedicated research means that there are no available datasets or established models that would allow for a detailed analysis of how structural modifications to this compound would predictably alter its biological activity. Consequently, the generation of data tables and a comprehensive discussion of research findings, as would be typical for a QSAR modeling section, is not possible at this time.

The development of QSAR models for this specific compound would require the synthesis of a diverse set of analogs and the evaluation of their biological activity against a particular target. Such a study would enable researchers to identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern the activity of this chemical scaffold.

Until such research is conducted and published, the potential of this compound as a lead compound in drug discovery, from a computational QSAR perspective, remains unexplored.

Advanced Spectroscopic and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 1-benzyl-3-methyl-1H-pyrazol-5-amine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum is used to identify the number and types of hydrogen atoms. For this compound, distinct signals are expected for the protons of the benzyl (B1604629) group, the methyl group, the pyrazole (B372694) ring, and the amine group. The benzyl group would show signals for the methylene (B1212753) (-CH₂-) protons, typically as a singlet, and multiplets for the five aromatic protons of the phenyl ring. The methyl (-CH₃) group on the pyrazole ring would appear as a sharp singlet. A unique singlet corresponding to the single proton at the C4 position of the pyrazole ring is also anticipated. The two protons of the amine (-NH₂) group would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR and DEPT: The ¹³C NMR spectrum provides information on the number of chemically distinct carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (-CH₃), methylene (-CH₂-), methine (-CH-), and quaternary carbons. The spectrum would be expected to show signals for the methyl carbon, the methylene carbon of the benzyl group, the aromatic carbons of the phenyl ring, and the three distinct carbons of the pyrazole ring (C3, C4, and C5).

2D NMR: Two-dimensional NMR techniques are essential for assembling the molecular structure by establishing connectivity between atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is critical for piecing together the molecular skeleton, for instance, by showing a correlation between the benzyl methylene protons and the pyrazole ring's N1-attached carbon, as well as carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which helps in confirming stereochemistry and conformational details. For example, a NOESY spectrum could show through-space correlation between the benzyl methylene protons and the protons at the ortho positions of the phenyl ring.

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

|---|---|---|---|---|

| -CH₃ (pyrazole) | ~2.1-2.3 | Singlet | ~10-15 | CH₃ |

| -NH₂ | ~3.5-5.0 (broad) | Singlet | N/A | N/A |

| -CH₂- (benzyl) | ~5.0-5.2 | Singlet | ~50-55 | CH₂ |

| C4-H (pyrazole) | ~5.4-5.6 | Singlet | ~85-95 | CH |

| Ar-H (benzyl) | ~7.2-7.4 | Multiplet | ~127-129 | CH |

| C4 (pyrazole) | N/A | N/A | ~85-95 | CH |

| Ar-C (benzyl) | N/A | N/A | ~127-138 | CH & Quaternary |

| C3 (pyrazole) | N/A | N/A | ~148-152 | Quaternary |

| C5 (pyrazole) | N/A | N/A | ~150-155 | Quaternary |

Note: The chemical shift values are predictions based on general principles and data for analogous structures; actual experimental values may vary.

The amine functionality and the nitrogen atoms of the pyrazole ring make this compound a potential ligand for coordination with metal ions. If this compound were used to form a complex with platinum, ¹⁹⁵Pt NMR spectroscopy would be a powerful tool for characterization. This technique is highly sensitive to the electronic environment around the platinum nucleus, providing valuable information about the ligand's coordination mode, the oxidation state of the platinum, and the geometry of the resulting complex. However, there is no specific information in the scientific literature regarding ¹⁹⁵Pt NMR studies of complexes formed with this compound.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (ESI-MS, EIMS, LCMS-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.

ESI-MS (Electrospray Ionization Mass Spectrometry): This is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺. For this compound (C₁₁H₁₃N₃, Molecular Weight: 187.24 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 188.1182, corresponding to the [C₁₁H₁₄N₃]⁺ ion. High-resolution mass spectrometry (HRMS) would confirm the elemental formula with high accuracy.

EIMS (Electron Ionization Mass Spectrometry): This high-energy technique causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule. A major fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, resulting in a stable benzyl cation (C₇H₇⁺) at m/z 91.

LCMS-MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique involves separating a sample by HPLC and then subjecting the ions to multiple stages of mass analysis. By selecting the parent ion ([M+H]⁺ at m/z 188.1) and inducing fragmentation, a detailed fragmentation pattern can be obtained, which is useful for structural confirmation and for quantitative analysis in complex mixtures.

| Ion/Fragment | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₄N₃⁺ | 188.1182 | Protonated molecular ion |

| [M+Na]⁺ | C₁₁H₁₃N₃Na⁺ | 210.1002 | Sodium adduct |

| [M]⁺˙ | C₁₁H₁₃N₃⁺˙ | 187.1109 | Molecular ion (in EI-MS) |

| Fragment | C₇H₇⁺ | 91.0548 | Benzyl cation (from benzylic cleavage) |

Note: Predicted m/z values are based on monoisotopic masses. uni.lu

Vibrational Spectroscopy (IR, FTIR) for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching of the primary amine group would appear as a pair of bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching from the benzyl group would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be seen just below 3000 cm⁻¹. The spectrum would also contain fingerprint region (below 1600 cm⁻¹) bands corresponding to C=N and C=C stretching of the pyrazole and phenyl rings, as well as N-H bending vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N / C=C Stretch (ring) | 1500 - 1650 |

| N-H Bend (amine) | 1580 - 1650 |

| C-N Stretch | 1250 - 1350 |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms and molecules in a solid-state crystal lattice. This technique provides precise bond lengths, bond angles, and intermolecular interactions. To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other public databases. If suitable crystals were grown, this analysis would confirm the connectivity established by NMR and reveal details about the planarity of the pyrazole ring, the orientation of the benzyl and methyl substituents, and any hydrogen bonding networks involving the amine group in the solid state.

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, TLC)

Chromatographic methods are fundamental for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of 5-aminopyrazoles has been a subject of extensive research, traditionally involving the reaction of β-ketonitriles with hydrazines. beilstein-journals.orgnih.gov However, future research will likely focus on developing more efficient, economical, and environmentally friendly synthetic pathways. Modern synthetic chemistry emphasizes principles of green chemistry, such as atom economy, reduced waste, and the use of non-toxic reagents and solvents. mdpi.com

Emerging strategies that could be applied to the synthesis of 1-benzyl-3-methyl-1H-pyrazol-5-amine include one-pot, multicomponent reactions (MCRs), which enhance efficiency by combining several steps into a single operation, thereby saving time, energy, and resources. mdpi.com The use of heterogeneous catalysts, such as SnO–CeO2 nanocomposites, offers the advantage of easy separation and recyclability, contributing to a more sustainable process. springerprofessional.de Furthermore, techniques like microwave-assisted synthesis can dramatically reduce reaction times, while solvent-free reactions or the use of green solvents like water can significantly decrease the environmental impact of the chemical process. nih.govmdpi.combeilstein-journals.org

| Approach | Description | Potential Benefits |

|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form the final product through a cascade of reactions. mdpi.com | Increased efficiency, reduced waste, operational simplicity. |

| Sustainable Catalysis | Employing recyclable heterogeneous catalysts (e.g., V2O5/SiO2) to drive the reaction. nih.gov | Catalyst reusability, reduced environmental impact, easier product purification. |

| Microwave-Assisted Synthesis | Using microwave irradiation to rapidly heat the reaction mixture. beilstein-journals.org | Drastically reduced reaction times, often higher yields. |

| Solvent-Free / Green Solvent Synthesis | Conducting reactions without a solvent or in an environmentally benign solvent like water or ethanol. mdpi.comresearchgate.net | Minimized volatile organic compound (VOC) emissions, lower cost, enhanced safety. |

Exploration of New Biological Targets and Therapeutic Areas

The pyrazole (B372694) scaffold is associated with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. nih.govmdpi.comnih.gov The biological profile of this compound itself is not well-defined, presenting a significant opportunity for future investigation. A logical starting point would be to screen the compound against a wide range of biological targets known to be modulated by other pyrazole derivatives.

Given the prevalence of pyrazoles as kinase inhibitors in oncology, future studies could evaluate this compound against various cancer-related kinases, such as VEGFR-2, which is crucial for angiogenesis. nih.gov Its structural similarity to compounds known to inhibit cyclooxygenase (COX) enzymes suggests potential applications in treating inflammation. nih.gov Other promising avenues include exploring its activity against microbial targets, such as Mycobacterium tuberculosis, where pyrazole analogs have shown efficacy by targeting enzymes like MmpL3. nih.gov The diverse therapeutic potential of pyrazole derivatives suggests that systematic screening of this compound could uncover novel activities in areas like neurodegenerative disease or metabolic disorders. researchgate.net

| Potential Therapeutic Area | Potential Biological Target(s) | Rationale Based on Analog Studies |

|---|---|---|

| Oncology | Tyrosine Kinases (e.g., VEGFR-2, RET), Tubulin nih.govnih.govnih.gov | Many pyrazole-containing drugs are approved kinase inhibitors for cancer therapy. |

| Inflammation | Cyclooxygenase (COX-1/COX-2) nih.gov | The pyrazole core is found in several anti-inflammatory agents. |

| Infectious Diseases | Bacterial or Fungal Enzymes (e.g., MmpL3) nih.gov | Pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity. |

| Metabolic Disorders | α-glucosidase, Carbonic Anhydrase nih.govnih.gov | Certain pyrazole hybrids have shown potential as antidiabetic agents. |

Design of Multifunctional Pyrazole-Based Compounds